6,7-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione
Overview
Description
The compound “CC1C2C(C1C)C(=O)OC2=O” is a cyclic organic compound with two rings. It contains carbon ©, hydrogen (H), and oxygen (O) atoms. The presence of the “=O” groups indicates that there are carbonyl groups in the molecule, which are common in many types of organic compounds, including ketones and carboxylic acids .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. The carbonyl groups in this compound could potentially be involved in reactions such as nucleophilic addition or redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity. These properties depend on the compound’s molecular structure .Scientific Research Applications
Carbon Capture and Utilization (CCU)
- Sustainable Production of High-Value-Added Chemicals: Research has focused on the sustainable production of chemicals from catalytic coupling of carbon dioxide (CO2) with nitrogenous small molecules. This approach aims to transform CO2, a greenhouse gas, into valuable chemicals like urea, methylamine, and ethylamine, highlighting the potential of carbon structures in mitigating climate change impacts through carbon neutrality efforts (Liu et al., 2022).
Catalysis and Chemical Synthesis
- C1 Catalysis: The field of C1 catalysis, involving the conversion of simple carbon-containing compounds into valuable chemicals, has seen significant advances. Research highlights include the development of highly efficient catalyst systems and reaction processes, which could be relevant for compounds with complex carbon structures (Bao et al., 2019).
- Gas Fermentation of C1 Feedstocks: The conversion of C1 compounds like CO2 into value-added products using microorganisms presents an innovative approach to utilizing carbon compounds for environmental and economic benefits. This research area focuses on optimizing yields and technology for efficient use of gaseous feedstocks (Teixeira et al., 2018).
Materials Science
- MOF-based Heterogeneous Catalysts: Metal-organic frameworks (MOFs) have been explored for their potential in transforming CO2, CO, and CH4 into chemicals, showcasing the role of carbon structures in the clean production of fuels and chemicals. The research indicates MOFs' promise as catalysts or supports in C1 chemistry conversion, which could be relevant for designing materials based on complex carbon structures (Cui et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6,7-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-3-4(2)6-5(3)7(9)11-8(6)10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXXQXCWRNTCCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2C1C(=O)OC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201232248 | |
Record name | 6,7-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201232248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90989-09-6 | |
Record name | 6,7-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90989-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201232248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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